1-(4-Butylphenyl)butan-2-ol
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Overview
Description
1-(4-Butylphenyl)butan-2-ol is an organic compound belonging to the class of secondary alcohols It is characterized by a butyl group attached to a phenyl ring, which is further connected to a butan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Butylphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as butylmagnesium bromide) reacts with a suitable carbonyl compound (like 4-butylbenzaldehyde) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the reagents, control reaction conditions precisely, and implement efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Butylphenyl)butan-2-one.
Reduction: 1-(4-Butylphenyl)butane.
Substitution: 1-(4-Butylphenyl)butan-2-yl chloride.
Scientific Research Applications
1-(4-Butylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of alcohols with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Phenylbutan-2-ol: Similar structure but lacks the butyl group on the phenyl ring.
4-Phenylbutan-2-ol: Similar structure but with a phenyl group instead of a butylphenyl group.
Uniqueness: 1-(4-Butylphenyl)butan-2-ol is unique due to the presence of the butyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature may impart distinct properties compared to its analogs .
Properties
IUPAC Name |
1-(4-butylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-3-5-6-12-7-9-13(10-8-12)11-14(15)4-2/h7-10,14-15H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPLGACTMMAPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(CC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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